molecular formula C16H11N7OS B2589780 6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1351618-38-6

6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide

Cat. No.: B2589780
CAS No.: 1351618-38-6
M. Wt: 349.37
InChI Key: HZBZDXHOWABEJV-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H11N7OS and its molecular weight is 349.37. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Photosynthetic Electron Transport

6-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyridazine-3-carboxamide, as a pyrazole derivative, has potential applications as an inhibitor of photosynthetic electron transport. Studies have shown that some pyrazole derivatives can exhibit inhibitory properties in the micromolar range, comparable to commercial herbicides such as diuron, lenacil, and hexazinone. These compounds' inhibitory potential is primarily associated with their electrostatic properties (Vicentini et al., 2005).

Antimicrobial Evaluation

Another application of such compounds is in antimicrobial research. For example, the synthesis of pyridine and pyridazine derivatives, which incorporate a pyridine-2-ylcarboxamido moiety, has been explored. Selected examples of these synthesized products have shown moderate antimicrobial activity (Darwish et al., 2010).

Synthesis of Pyrazolo[3,4-d]pyrimidines

The compound also relates to the synthesis of pyrazolo[3,4-d]pyrimidines, which includes antimetabolites like allopurinol and oxyallopurinol. These are prepared through reactions involving various α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines, illustrating the compound's role in developing pharmacologically significant derivatives (Hildick & Shaw, 1971).

Functionalization Reactions

In a more focused application, the functionalization reactions involving similar pyrazole compounds have been studied. For instance, the 1H-pyrazole-3-carboxylic acid has been converted into corresponding carboxamides via reactions, illustrating the compound's utility in organic synthesis and structural determination (Yıldırım et al., 2005).

Synthesis of Heterocyclic Derivatives

There's also research involving the synthesis of various heterocyclic derivatives, such as Pyrazol, Isoxazole, Oxazine, Thiazine, Pyridine, and Pyrimidine, from compounds like Imidazole. This demonstrates the compound's relevance in creating diverse heterocyclic structures with potential biological activity (Saadi, 2018).

Properties

IUPAC Name

6-pyrazol-1-yl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N7OS/c24-15(12-4-5-14(22-21-12)23-8-2-7-18-23)20-16-19-13(10-25-16)11-3-1-6-17-9-11/h1-10H,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBZDXHOWABEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.